molecular formula C15H16N2O3S2 B2990374 Ethyl 2-((5-methoxy-4-(phenylsulfanyl)-2-pyrimidinyl)sulfanyl)acetate CAS No. 338423-38-4

Ethyl 2-((5-methoxy-4-(phenylsulfanyl)-2-pyrimidinyl)sulfanyl)acetate

Cat. No.: B2990374
CAS No.: 338423-38-4
M. Wt: 336.42
InChI Key: IAXPGRFUHKGIND-UHFFFAOYSA-N
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Description

Ethyl 2-((5-methoxy-4-(phenylsulfanyl)-2-pyrimidinyl)sulfanyl)acetate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with methoxy and phenylsulfanyl groups, and an ethyl ester functional group. It is of interest in various fields of chemical research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-methoxy-4-(phenylsulfanyl)-2-pyrimidinyl)sulfanyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide in the presence of a base such as potassium carbonate.

    Phenylsulfanyl Substitution: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with a halogenated pyrimidine intermediate.

    Esterification: The final step involves esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Pyrimidines: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-((5-methoxy-4-(phenylsulfanyl)-2-pyrimidinyl)sulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-methoxy-4-(phenylsulfanyl)-2-pyrimidinyl)sulfanyl)acetate involves its interaction with specific molecular targets. The phenylsulfanyl and methoxy groups may enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

    Ethyl 2-((4-(phenylsulfanyl)-2-pyrimidinyl)sulfanyl)acetate: Lacks the methoxy group.

    Methyl 2-((5-methoxy-4-(phenylsulfanyl)-2-pyrimidinyl)sulfanyl)acetate: Has a methyl ester instead of an ethyl ester.

    Ethyl 2-((5-methoxy-4-(methylsulfanyl)-2-pyrimidinyl)sulfanyl)acetate: Has a methylsulfanyl group instead of a phenylsulfanyl group.

Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and phenylsulfanyl groups on the pyrimidine ring distinguishes it from other similar compounds, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

ethyl 2-(5-methoxy-4-phenylsulfanylpyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-3-20-13(18)10-21-15-16-9-12(19-2)14(17-15)22-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXPGRFUHKGIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C(=N1)SC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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